SR9011

Catalog No.
S543827
CAS No.
1379686-29-9
M.F
C23H31ClN4O3S
M. Wt
479.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SR9011

CAS Number

1379686-29-9

Product Name

SR9011

IUPAC Name

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide

Molecular Formula

C23H31ClN4O3S

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)

InChI Key

PPUYOYQTTWJTIU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SR9011; SR 9011; SR-9011.

Canonical SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

The exact mass of the compound 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide is 478.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SR9011 (CAS 1379686-29-9) is a synthetic, dual agonist of the nuclear receptors REV-ERBα and REV-ERBβ, designed to overcome the severe pharmacokinetic limitations of first-generation tool compounds. Functioning as a potent transcriptional repressor, SR9011 directly modulates the expression of core clock genes and metabolic regulators involved in lipid and glucose homeostasis [1]. Unlike early porphyrin-based ligands or the prototype synthetic agonist GSK4112, SR9011 was specifically engineered for systemic in vivo applications, offering validated plasma exposure and blood-brain barrier (BBB) penetrance . This makes it a critical procurement choice for researchers and developers requiring a highly processable, metabolically stable modulator for preclinical models of circadian disruption, neuroinflammation, and metabolic syndrome.

Procuring generic or first-generation REV-ERB modulators like GSK4112 for in vivo or complex cellular assays often results in experimental failure due to rapid metabolic clearance and negligible systemic exposure. GSK4112 exhibits an exceptionally high plasma clearance rate (approx. 353 mL/kg/min), rendering it strictly limited to in vitro use[1]. Furthermore, while the closely related analog SR9009 is often considered interchangeable, SR9011 exhibits a distinct isoform affinity profile, demonstrating superior potency at the REV-ERBβ receptor (560 nM vs. 800 nM for SR9009) [2]. Substituting SR9011 with SR9009 in assays highly dependent on REV-ERBβ repression can therefore introduce quantitative discrepancies. Buyers must prioritize SR9011 over GSK4112 or SR9009 when specific β-isoform affinity, confirmed CNS penetrance, and stable in vivo pharmacokinetics are strict assay requirements.

In Vivo Systemic Exposure vs. First-Generation Agonists

Early REV-ERB agonists like GSK4112 fail in animal models due to near-total rapid clearance. SR9011 was structurally optimized to provide sustained systemic exposure, achieving a plasma concentration of 15.3 μM two hours post-administration at 100 mg/kg, whereas GSK4112 shows no viable plasma exposure under similar conditions .

Evidence DimensionPlasma Concentration (In Vivo Exposure)
Target Compound Data15.3 μM (2 hr post 100 mg/kg i.p.)
Comparator Or BaselineGSK4112: Negligible plasma exposure
Quantified DifferenceComplete restoration of systemic bioavailability
Conditionsi.p. administration in murine models

Ensures the compound can be successfully utilized in systemic metabolic and obesity models without premature metabolic degradation.

Isoform-Specific Binding Affinity (REV-ERBβ) vs. SR9009

While SR9011 and SR9009 are often grouped together as dual agonists, SR9011 demonstrates a stronger binding affinity for the REV-ERBβ isoform. In cell-based reporter assays, SR9011 achieves an IC50 of 560 nM for REV-ERBβ, compared to 800 nM for SR9009 [1].

Evidence DimensionREV-ERBβ IC50 (Binding Affinity)
Target Compound Data560 nM
Comparator Or BaselineSR9009: 800 nM
Quantified Difference30% greater potency at the REV-ERBβ isoform
ConditionsGal4-chimeric cell-based reporter assay

Critical for procurement when the target application specifically requires maximal repression of REV-ERBβ-dependent pathways.

Central Nervous System (CNS) Penetrance

A major limitation of many nuclear receptor ligands is their inability to cross the blood-brain barrier. SR9011 overcomes this, achieving a quantifiable brain concentration of 0.24 μM just 2 hours after a 10 mg/kg i.p. dose . This makes it vastly superior to non-penetrant baseline compounds for neuropharmacological applications.

Evidence DimensionBrain Tissue Concentration
Target Compound Data0.24 μM (2 hr post 10 mg/kg i.p.)
Comparator Or BaselineBaseline early synthetic ligands (e.g., GSK4112): Non-penetrant
Quantified DifferenceConfirmed BBB crossing and CNS accumulation
ConditionsIn vivo tissue quantification post-i.p. dosing

Validates the compound for use in neuroinflammation, microglial metabolism, and suprachiasmatic nucleus (SCN) circadian clock research.

Formulation Versatility and Solvent Solubility

For consistent dosing in both in vitro and in vivo settings, solubility is paramount. SR9011 demonstrates excellent solubility profiles in standard organic solvents, achieving 30 mg/mL in both DMSO and DMF, and 14 mg/mL in Ethanol. This high solubility facilitates the preparation of stable, highly concentrated stock solutions without precipitation.

Evidence DimensionOrganic Solvent Solubility
Target Compound DataDMSO/DMF: 30 mg/mL; Ethanol: 14 mg/mL
Comparator Or BaselineStandard baseline requirement: >10 mg/mL for viable stock prep
Quantified DifferenceExceeds standard handling thresholds by 2-3x
ConditionsStandard laboratory conditions (25°C)

Reduces formulation failures and ensures reproducible dosing across different experimental batches and vehicle preparations.

In Vivo Metabolic and Obesity Modeling

Due to its validated systemic exposure and ability to avoid the rapid clearance seen in first-generation ligands, SR9011 is the optimal choice for long-term in vivo studies targeting lipid and glucose metabolism, energy expenditure, and diet-induced obesity .

Neuroinflammation and Microglial Assays

Leveraging its confirmed blood-brain barrier penetrance, SR9011 is highly effective for studying CNS-specific circadian clock disruption, particularly in assays measuring the attenuation of pro-inflammatory responses and phagocytosis in primary microglia [1].

Isoform-Specific Circadian Rhythm Studies

Because SR9011 possesses a stronger affinity for REV-ERBβ compared to SR9009, it is the preferred procurement option for in vitro explant cultures and reporter assays where maximal repression of the β-isoform is required to study clock gene oscillation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.1805397 Da

Monoisotopic Mass

478.1805397 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VYI79FLZ6W

Wikipedia

SR9011

Dates

Last modified: 08-15-2023

Solt LA, Wang Y, Banerjee S, Hughes T, Kojetin DJ, Lundasen T, et al. (March 2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists". Nature. 485 (7396): 62–8. Bibcode:2012Natur.485...62S. doi:10.1038/nature11030. PMC 3343186. PMID 22460951.

Banerjee S, Wang Y, Solt LA, Griffett K, Kazantzis M, Amador A, et al. (December 2014). "Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour". Nature Communications. 5: 5759. Bibcode:2014NatCo...5.5759B. doi:10.1038/ncomms6759. PMC 4495958. PMID 25536025.

Ercolani L, Ferrari A, De Mei C, Parodi C, Wade M, Grimaldi B (October 2015). "Circadian clock: Time for novel anticancer strategies?". Pharmacological Research. 100: 288–95. doi:10.1016/j.phrs.2015.08.008. PMID 26319800.

Thevis M, Schänzer W (March 2016). "Emerging drugs affecting skeletal muscle function and mitochondrial biogenesis - Potential implications for sports drug testing programs". Rapid Communications in Mass Spectrometry. 30 (5): 635–51. Bibcode:2016RCMS...30..635T. doi:10.1002/rcm.7470. PMID 26842585.

Sulli G, Rommel A, Wang X, Kolar MJ, Puca F, Saghatelian A, et al. (January 2018). "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence". Nature. 553 (7688): 351–355. Bibcode:2018Natur.553..351S. doi:10.1038/nature25170. PMC 5924733. PMID 29320480.

Amador A, Kamenecka TM, Solt LA, Burris TP (April 2018). "REV-ERBβ is required to maintain normal wakefulness and the wake-inducing effect of dual REV-ERB agonist SR9009". Biochemical Pharmacology. 150: 1–8. doi:10.1016/j.bcp.2018.01.009. PMID 29355503. S2CID 205971979.

Wolff SE, Wang XL, Jiao H, Sun J, Kalsbeek A, Yi CX, Gao Y (2020). "The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia". Frontiers in Immunology. 11: 550145. doi:10.3389/fimmu.2020.550145. PMC 7546349. PMID 33101272.

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